prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is a synthetic organic compound It is characterized by the presence of a prop-2-enyl group, a butoxybenzoyl amide, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate typically involves the following steps:
Formation of the butoxybenzoyl amide: This can be achieved by reacting 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the chlorophenyl group: This step involves the coupling of the butoxybenzoyl amide with a chlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the prop-2-enyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
- Prop-2-enyl (E)-2-[(4-ethoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is unique due to the presence of the butoxy group, which may confer specific chemical and biological properties. This uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with similar compounds.
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4/c1-3-5-15-28-20-12-8-18(9-13-20)22(26)25-21(23(27)29-14-4-2)16-17-6-10-19(24)11-7-17/h4,6-13,16H,2-3,5,14-15H2,1H3,(H,25,26)/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWHTGJYLPLBLX-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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